molecular formula C9H10N2OS B14714178 N-Carbamothioyl-N-phenylacetamide CAS No. 22713-55-9

N-Carbamothioyl-N-phenylacetamide

Cat. No.: B14714178
CAS No.: 22713-55-9
M. Wt: 194.26 g/mol
InChI Key: UZKMJXCRMUORAR-UHFFFAOYSA-N
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Description

N-Carbamothioyl-N-phenylacetamide is an organic compound with the molecular formula C₉H₁₀N₂OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbamothioyl-N-phenylacetamide can be synthesized through the reaction of phenylacetic acid with thiourea. The reaction typically involves heating phenylacetic acid with thiourea in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction proceeds as follows:

C6H5CH2COOH+NH2CSNH2C6H5CH2CONHCSNH2\text{C}_6\text{H}_5\text{CH}_2\text{COOH} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CONHCSNH}_2 C6​H5​CH2​COOH+NH2​CSNH2​→C6​H5​CH2​CONHCSNH2​

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Carbamothioyl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Carbamothioyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Carbamothioyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide:

    N-(4-hydroxyphenyl)acetamide:

    N-(4-methoxyphenyl)acetamide: Contains a methoxy group on the phenyl ring.

Uniqueness

N-Carbamothioyl-N-phenylacetamide is unique due to the presence of the thiocarbamoyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

22713-55-9

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

N-carbamothioyl-N-phenylacetamide

InChI

InChI=1S/C9H10N2OS/c1-7(12)11(9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,13)

InChI Key

UZKMJXCRMUORAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C(=S)N

Origin of Product

United States

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